molecular formula C22H20N4O2 B2796427 4-(2-Furylmethyl)-3-(4-isopropoxy-3-methoxyphenyl)-1-(4-methylcyclohexyl)piperazine-2,5-dione CAS No. 1251618-71-9

4-(2-Furylmethyl)-3-(4-isopropoxy-3-methoxyphenyl)-1-(4-methylcyclohexyl)piperazine-2,5-dione

Katalognummer B2796427
CAS-Nummer: 1251618-71-9
Molekulargewicht: 372.428
InChI-Schlüssel: UVHKHMPKCGVBSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Furylmethyl)-3-(4-isopropoxy-3-methoxyphenyl)-1-(4-methylcyclohexyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Furylmethyl)-3-(4-isopropoxy-3-methoxyphenyl)-1-(4-methylcyclohexyl)piperazine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Furylmethyl)-3-(4-isopropoxy-3-methoxyphenyl)-1-(4-methylcyclohexyl)piperazine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

  • Novel Compound Synthesis : The focus on synthesizing novel piperazine derivatives stems from their potential as ligands for biological receptors, highlighting the importance of creating compounds with specific functional groups that might interact with biological targets. For instance, the synthesis of piperazine derivatives with high affinity for 5-HT1A receptors is aimed at exploring new therapeutic agents for neurological disorders (Lacivita et al., 2009).

  • Pharmacological Exploration : The pharmacological evaluation of synthesized compounds often involves assessing their affinity towards specific receptors and their potential as therapeutic agents. For example, some studies have focused on the synthesis and evaluation of compounds for their potential as PET ligands to study receptor systems in vivo, although challenges such as lack of specific binding limit their clinical utility (Majo et al., 2008).

Mechanistic Studies and Molecular Modeling

  • Receptor-Ligand Interaction Insights : Advanced computational and structural analysis techniques provide insights into the interaction mechanisms between synthesized compounds and their target receptors. Such studies are crucial for understanding the molecular basis of compound efficacy and for guiding the design of more effective therapeutic agents (Kucwaj-Brysz et al., 2018).

  • Antidepressant and Anxiolytic Activity Evaluation : Some derivatives have been evaluated for their potential antidepressant and anxiolytic effects, highlighting the diverse therapeutic potential of piperazine-based compounds. In vivo studies in animal models can validate the antidepressant-like effects of certain compounds, suggesting their potential for treating mood disorders (Czopek et al., 2010).

Application in Imaging Studies

  • PET Ligand Development : The pursuit of novel PET ligands for imaging serotonin receptors underscores the application of these compounds in neuroscience research, although achieving suitable ligands with high specificity and suitable pharmacokinetics remains a challenge (Prabhakaran et al., 2006).

Antimicrobial and Anticonvulsant Properties

  • Antimicrobial Activities : Exploring the antimicrobial activities of piperazine derivatives against various microorganisms, some compounds have shown good to moderate activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

  • Anticonvulsant Properties : The evaluation of anticonvulsant properties in synthesized compounds offers insights into their potential therapeutic applications for epilepsy and related disorders (Obniska and Zagórska, 2003).

Eigenschaften

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-22(2,3)16-11-9-15(10-12-16)20-23-21(28-25-20)19-18(27)13-14-26(24-19)17-7-5-4-6-8-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHKHMPKCGVBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.